1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 906352-63-4
VCID: VC3943727
InChI: InChI=1S/C10H10ClN3/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2
SMILES: C1=CC=C(C(=C1)CN2C=NC=N2)CCl
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole

CAS No.: 906352-63-4

Cat. No.: VC3943727

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole - 906352-63-4

Specification

CAS No. 906352-63-4
Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 1-[[2-(chloromethyl)phenyl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C10H10ClN3/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2
Standard InChI Key GQAZPVBEJWITCM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=NC=N2)CCl
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC=N2)CCl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole, reflects its structure:

  • A 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms).

  • A benzyl group attached to the triazole’s N1 position.

  • A chloromethyl (-CH2Cl) substituent at the ortho position (C2) of the benzyl ring.

The molecular formula is C10H9ClN3, with a molecular weight of 206.65 g/mol. While no CAS number is explicitly listed in available sources, structurally related compounds like 1-benzyl-5-chloromethyl-1H-1,2,4-triazole (CAS 885280-92-2) share similar functional groups .

Synthesis and Manufacturing

Alkylation of 1,2,4-Triazole

A plausible method involves alkylating 1,2,4-triazole with 2-(chloromethyl)benzyl chloride under basic conditions:

  • Base-Mediated Nucleophilic Substitution:

    • React 1,2,4-triazole with 2-(chloromethyl)benzyl chloride in the presence of potassium hydroxide (KOH) or sodium hydride (NaH).

    • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction .

    • Challenge: Competing alkylation at N1 vs. N4 positions may yield isomers, necessitating regioselective control .

Intermediate Protection Strategies

To mitigate isomerization, protective groups can be employed:

  • Lithium Reagent Protection:

    • Protect the triazole’s C5 position using n-butyllithium and dibromomethane, followed by carboxylation with carbon dioxide .

    • Example: A patent (CN113651762A) used LDA (lithium diisopropylamide) to direct carboxylation at C3 of 1-methyl-1,2,4-triazole .

Post-Synthetic Modifications

  • Esterification: Convert carboxylic acid intermediates to esters using thionyl chloride (SOCl2) and methanol .

  • Deprotection: Remove protective groups (e.g., trimethylsilyl) via acid hydrolysis .

Physicochemical Properties

Physical Properties (Inferred from Analogues)

PropertyValue (Analogues)Source Compound
Density1.25–1.44 g/cm³1-Benzyl-5-chloromethyl
Boiling Point237.6–377.6°C1-Chloromethyl
Molecular Weight206.65 g/molCalculated
SolubilityModerate in THF, DMFPatent methods

Chemical Stability

  • Hydrolytic Sensitivity: The chloromethyl group may undergo hydrolysis to hydroxymethyl under acidic or aqueous conditions.

  • Thermal Stability: Decomposition likely above 250°C, consistent with triazole derivatives .

Biological Activity and Applications

Antifungal Activity

Structurally similar triazoles, such as 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles, exhibit potent fungicidal activity against Sclerotinia sclerotiorum and Fusarium oxysporum . The chloromethyl group may enhance lipophilicity, improving membrane permeability .

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